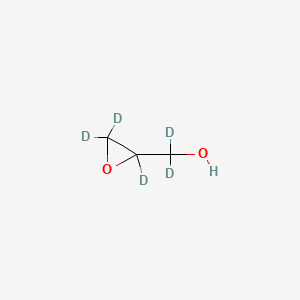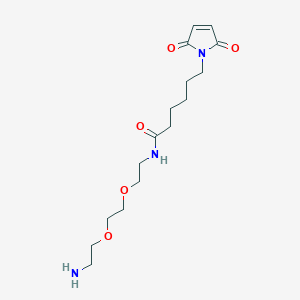
MC-Peg2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Peg2-NH2 typically involves the reaction of Methoxycarbonyl-Polyethylene Glycol with an amine group. The process begins with the activation of the polyethylene glycol chain, followed by the introduction of the amine group under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
MC-Peg2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Condensation Reactions: The compound can form amide bonds through condensation reactions with carboxylic acids or their derivatives.
Oxidation and Reduction Reactions: While less common, the polyethylene glycol chain can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sulfonates, with reactions typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Condensation: Reagents such as carbodiimides (e.g., EDC) or coupling agents (e.g., HATU) are used, often in the presence of a base like triethylamine.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include substituted amines, amides, and various oxidized or reduced derivatives of the polyethylene glycol chain .
Scientific Research Applications
MC-Peg2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: Employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
MC-Peg2-NH2 functions as a cleavable linker in ADCs. Upon internalization by cancer cells, the linker is cleaved by intracellular enzymes, releasing the cytotoxic drug. This targeted delivery mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include lysosomal enzymes that recognize and cleave the linker, facilitating the release of the drug within the cancer cell .
Comparison with Similar Compounds
Similar Compounds
NH2-PEG2-NH2: A similar compound with two amine groups, used in the synthesis of bioconjugates.
MC-PEG4-NH2: A longer polyethylene glycol chain variant, offering different solubility and stability properties.
MC-PEG2-COOH: A carboxyl-terminated variant, used in different coupling reactions.
Uniqueness
MC-Peg2-NH2 is unique due to its specific structure, which provides optimal balance between stability and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Properties
Molecular Formula |
C16H27N3O5 |
|---|---|
Molecular Weight |
341.40 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C16H27N3O5/c17-7-10-23-12-13-24-11-8-18-14(20)4-2-1-3-9-19-15(21)5-6-16(19)22/h5-6H,1-4,7-13,17H2,(H,18,20) |
InChI Key |
BRPNMDKROWMZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



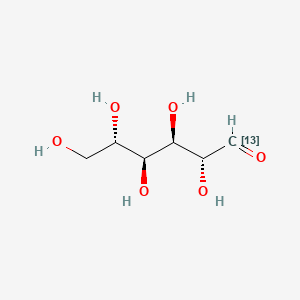
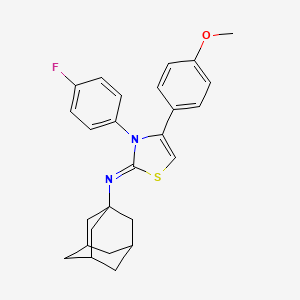


![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)


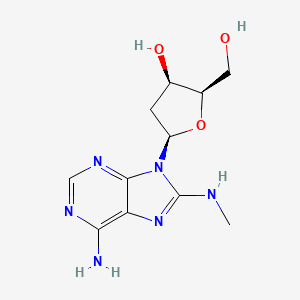

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
